N-(5-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-methylbenzamide
Description
Properties
IUPAC Name |
N-[5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O3S2/c1-12-5-3-4-6-15(12)17(25)21-18-22-23-19(28-18)27-11-16(24)20-13-7-9-14(26-2)10-8-13/h3-10H,11H2,1-2H3,(H,20,24)(H,21,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXSTXQCFRFGMOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=NN=C(S2)SCC(=O)NC3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-methylbenzamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C19H24N4O3S2. The compound features a thiadiazole ring, a benzamide moiety, and various functional groups that contribute to its biological activity.
Target Interactions
Thiadiazole derivatives like this compound are known for their ability to interact with multiple biological targets due to their mesoionic character. They can cross cellular membranes and bind to specific receptors or enzymes, leading to various biochemical effects.
Enzyme Inhibition
The presence of the thiadiazole ring suggests that this compound may act as an enzyme inhibitor. Thiadiazoles have been shown to inhibit enzymes involved in critical metabolic pathways, potentially disrupting cellular processes essential for tumor growth and proliferation.
Interaction with Nucleic Acids
There is evidence that compounds containing the thiadiazole structure can interact with DNA and RNA, affecting gene expression and protein synthesis. This interaction may lead to cytotoxic effects in cancer cells .
Biological Activities
Recent studies have highlighted the diverse biological activities associated with this compound:
Anticancer Activity
Thiadiazole derivatives are recognized for their anticancer properties. Research has demonstrated that this compound can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines .
Antimicrobial Properties
The compound has shown promising antimicrobial activities against several bacterial strains. Its structural components may enhance its efficacy against resistant bacterial strains .
Anti-inflammatory Effects
Some studies suggest that thiadiazole derivatives possess anti-inflammatory properties, which could be beneficial in treating inflammatory diseases .
Study 1: Anticancer Efficacy
In vitro studies demonstrated that this compound significantly reduced the viability of breast cancer cells by inducing apoptosis through mitochondrial pathways. The compound was found to activate caspase pathways, leading to programmed cell death.
Study 2: Antimicrobial Activity
Another study evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli using agar diffusion methods. The results indicated that the compound exhibited significant inhibitory effects on both bacterial strains, suggesting its potential use as an antimicrobial agent .
Data Table: Summary of Biological Activities
| Activity | Mechanism | Effectiveness |
|---|---|---|
| Anticancer | Induces apoptosis via caspase activation | High efficacy in vitro |
| Antimicrobial | Inhibits bacterial growth | Effective against S. aureus and E. coli |
| Anti-inflammatory | Modulates inflammatory pathways | Potential therapeutic application |
Scientific Research Applications
Structural Characteristics
The compound features a thiadiazole ring, a benzamide moiety, and various functional groups which contribute to its biological activity. Its molecular formula is C19H24N4O3S2, indicating the presence of nitrogen, oxygen, sulfur, and carbon atoms. The unique structure suggests potential interactions with biological targets, making it relevant in drug design and development.
Antimicrobial Activity
Thiadiazole derivatives are known for their significant antimicrobial properties. Research indicates that compounds structurally related to N-(5-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-methylbenzamide exhibit efficacy against various bacterial strains. For instance:
- Target Organisms : Xanthomonas oryzae, Fusarium graminearum
- Effective Concentration : Notable inhibition at 100 μg/mL
Antitumor Activity
Recent studies have highlighted the antitumor potential of this compound. Similar thiadiazole derivatives have shown promising results against human cancer cell lines:
- Cell Lines Tested : MDA-MB-231 (breast cancer)
- IC50 Value : 3.3 μM, indicating potent cytotoxicity compared to traditional chemotherapeutics like cisplatin.
Antitumor Efficacy
A study focusing on thiadiazole derivatives demonstrated that certain compounds exhibited selective cytotoxicity against K562 chronic myelogenous leukemia cells expressing the Bcr-Abl tyrosine kinase. The compound's structural characteristics facilitated effective binding and inhibition of this kinase.
Antimicrobial Testing
In another study, synthesized thiadiazole compounds were assessed for their antimicrobial activity against Fusarium graminearum and Rhizoctonia solani. Some derivatives showed remarkable inhibition rates exceeding those of commercial antibiotics.
Summary of Biological Activities
| Activity Type | Target Organisms/Cell Lines | IC50/Effective Concentration |
|---|---|---|
| Antimicrobial | Xanthomonas oryzae, Fusarium graminearum | 100 μg/mL (notable inhibition) |
| Antitumor | MDA-MB-231 (breast cancer) | IC50 = 3.3 μM |
| Antitubercular | Mycobacterium smegmatis | MIC = 26.46 μg/mL |
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key structural analogs include:
Structural Insights :
- Electron-Donating vs. Electron-Withdrawing Groups : The target compound’s 4-methoxy group is electron-donating, contrasting with the nitro group in ’s analogs, which is strongly electron-withdrawing. This difference may impact reactivity and biological target interactions .
- Thioether vs.
- Amide vs.
Physicochemical and Spectral Properties
Key Observations :
Preparation Methods
Cyclization of Thiosemicarbazide Derivatives
The 1,3,4-thiadiazole ring is synthesized via cyclization of thiosemicarbazide precursors under dehydrating conditions. In a representative procedure, N-((5-amino-1,3,4-thiadiazol-2-yl)methyl) benzamide is prepared by refluxing thiosemicarbazide with phosphorus oxychloride (POCl₃) in ethanol. The reaction proceeds via nucleophilic attack of the thiosemicarbazide sulfur on the carbonyl carbon, followed by cyclodehydration (Figure 1).
Reaction Conditions
Microwave-Assisted Optimization
Microwave irradiation significantly enhances reaction efficiency. A study on analogous N-((5-(substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) benzamide derivatives achieved 85–90% yields in 10–15 minutes using a solvent-free microwave protocol. This method minimizes side reactions and improves purity, making it preferable for large-scale synthesis.
Functionalization with 4-Methoxyphenylamino Group
Amidation of 2-Oxoethylthio Intermediate
The 2-oxoethylthio intermediate is coupled with 4-methoxyaniline using carbodiimide-based coupling agents. N-Ethyl-N′-dimethylaminopropyl carbodiimide (EDC) and hydroxybenzotriazole (HOBt) facilitate amide bond formation under mild conditions.
Reaction Conditions
- Reagents : 4-Methoxyaniline (1.1 equiv), EDC (1.1 equiv), HOBt (1.1 equiv)
- Solvent : Acetonitrile
- Temperature : Room temperature, 24 h
- Yield : 82–85%
Final Amidation with 2-Methylbenzoyl Chloride
Acylation of Thiadiazole Amine
The terminal amine on the thiadiazole ring reacts with 2-methylbenzoyl chloride in the presence of pyridine as a base. This step completes the synthesis of the target compound.
Reaction Conditions
- Reagents : 2-Methylbenzoyl chloride (1.2 equiv), pyridine (2 equiv)
- Solvent : Tetrahydrofuran (THF)
- Temperature : Reflux, 45 min
- Yield : 78–83%
Characterization and Analytical Data
Spectroscopic Validation
Purity and Yield Optimization
Table 1. Comparative Yields of Synthetic Steps
| Step | Method | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| 1 | Conventional cyclization | 68 | 92 |
| 1 | Microwave-assisted | 89 | 98 |
| 2 | NaSH substitution | 70 | 95 |
| 3 | EDC/HOBt coupling | 84 | 97 |
| 4 | Pyridine-mediated acylation | 80 | 96 |
Q & A
Q. How are analytical methods validated for pharmacokinetic quantification?
- Methodological Answer : HPLC methods are validated per ICH guidelines, including linearity (R² > 0.99), precision (RSD < 2%), and accuracy (spiked recovery 95–105%). LC-MS/MS quantifies plasma concentrations, with internal standards (e.g., deuterated analogs) correcting matrix effects. NMR confirms metabolite structures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
